molecular formula C8H10ClN B6227273 4-chloro-3-ethylaniline CAS No. 93-49-2

4-chloro-3-ethylaniline

Cat. No.: B6227273
CAS No.: 93-49-2
M. Wt: 155.6
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Description

4-Chloro-3-ethylaniline (CAS Number: 93-49-2) is an organic compound with the molecular formula C8H10ClN and an average molecular weight of 155.62 g/mol . This halogenated aniline serves as a versatile chemical building block (synthon) for synthesizing more complex molecules, particularly in medicinal chemistry. Its structure, featuring both aniline and chloro substituents, makes it a valuable intermediate for creating potential pharmacologically active compounds . In research applications, the 3-ethylaniline moiety is utilized as a lipophilic component to tune the properties of a molecule and to foster hydrophobic interactions with target protein active sites . For instance, derivatives of 3-ethylaniline have been designed, synthesized, and investigated as novel inhibitors of the Carbonic Anhydrase II (CA-II) enzyme, a target relevant to certain cancers and other diseases . Researchers value this compound for its role in the development of new chemical entities for biological screening. Handling and Safety: Hazard classifications indicate that this compound may be harmful if swallowed, inhaled, or if it comes into contact with skin . Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended during handling. Note: This product is intended For Research Use Only (RUO) . It is not approved for diagnostic or therapeutic use in humans or animals, and it is strictly not intended for personal use.

Properties

CAS No.

93-49-2

Molecular Formula

C8H10ClN

Molecular Weight

155.6

Purity

95

Origin of Product

United States

Preparation Methods

Nitration and Reduction Strategies

The reduction of nitro intermediates remains the most reliable method for producing substituted anilines. For example, in the synthesis of 4-chloro-3-(trifluoromethyl)aniline, a nitration-reduction sequence using o-chlorotrifluoromethylbenzene as a starting material has been documented. Although this compound differs in its substituents (trifluoromethyl vs. ethyl), the general workflow—nitration followed by reduction—is transferable.

Key steps include:

  • Nitration : Introducing a nitro group at the para position relative to the existing substituent.

  • Reduction : Converting the nitro group to an amine while preserving other functional groups.

Comparative Analysis of Reduction Systems

Reduction methods for nitroarenes vary widely in efficiency, cost, and environmental impact. Below is a comparative analysis of systems relevant to this compound synthesis:

Reduction Method Catalyst/Reagent Yield Environmental Impact
Iron Powder/EthanolFe⁰, HCl60–70%High (iron sludge waste)
Catalytic HydrogenationPd/C, H₂85–90%Moderate (H₂ handling)
FeCl₃·6H₂O/Hydrazine HydrateFe³⁺, N₂H₄75–80%Low (aqueous waste)

Table 1: Performance of nitroarene reduction systems for aniline synthesis.

The FeCl₃·6H₂O/hydrazine hydrate system, as described in the patent, offers a greener alternative by eliminating metal sludge. For this compound, this method could be adapted by replacing the trifluoromethyl substrate with an ethyl analog.

Substrate Functionalization and Regioselectivity

Achieving the correct substitution pattern (chloro at position 4, ethyl at position 3) requires careful control during nitration and alkylation.

Nitration of Ethyl-Substituted Arenes

Ethyl groups are ortho/para-directing, but steric hindrance from the ethyl group can favor para-nitration. In the synthesis of 4-nitro-2-ethylchlorobenzene (a hypothetical intermediate for this compound), acetic anhydride and concentrated nitric acid (68%) at 10–15°C provided a 92% yield of the para-nitro isomer. This suggests that similar conditions could be effective for ethyl-substituted substrates.

Alkylation Challenges

Introducing an ethyl group at position 3 post-chlorination is complicated by the reactivity of chloroarenes. A more viable approach is to start with 3-ethylnitrobenzene, chlorinate at position 4, and then reduce the nitro group. However, direct chlorination of nitroarenes often requires harsh conditions (e.g., Cl₂/FeCl₃ at 50–60°C), which may degrade the ethyl group.

Catalytic and Process Innovations

Recent advances in catalysis have improved the efficiency of chlorinated aniline synthesis:

Solvent and Catalyst Optimization

The patent emphasizes the role of solvents like 1,2-dichloroethane and dioxane in improving reaction homogeneity and yield. For instance, using 1,2-dichloroethane in the phosgenation step increased the purity of the final isocyanate product to 99.85% . Adapting these solvents for ethyl-substituted intermediates could mitigate side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-ethylaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-ethylaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine and ethyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-chloro-3-ethylaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
This compound C₈H₁₀ClN 155.6 Cl (C4), Ethyl (C3) Electron-donating ethyl group enhances ring activation; chlorine directs electrophiles to ortho/para positions.
4-Chloro-2-ethylaniline C₈H₁₀ClN 155.6 Cl (C4), Ethyl (C2) Positional isomer; ethyl at C2 alters steric and electronic effects compared to C3 substitution.
3-Chloro-4-methylaniline C₇H₈ClN 141.6 Cl (C3), Methyl (C4) Smaller methyl group reduces steric hindrance; electronic effects differ due to substituent positions.
Ethyl 4-chloroquinoline-3-carboxylate C₁₃H₁₂ClNO₂ 235.67 Cl (C4), Ethyl ester (C3), Quinoline core Heterocyclic structure increases aromaticity and potential pharmacological activity.
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate C₁₃H₁₁ClN₂O₄ 294.69 Cl (C4), Nitro (C6), Ethyl ester (C3) Nitro group strongly deactivates the ring, reducing reactivity toward electrophiles.
2-(4-Chloro-1H-indol-3-yl)-ethylamine C₁₀H₁₁ClN₂ 194.66 Cl (C4), Ethylamine (C3), Indole core Bicyclic indole structure confers unique electronic properties and bioactivity potential.

Key Comparisons

Positional Isomerism
  • 4-Chloro-2-ethylaniline (C4-Cl, C2-Ethyl) vs. This compound (C4-Cl, C3-Ethyl): Both share the same molecular formula but differ in substituent positions.
Substituent Effects
  • 3-Chloro-4-methylaniline (C3-Cl, C4-CH₃):
    • The methyl group (smaller than ethyl) reduces steric effects but provides weaker electron-donating induction. This results in lower boiling points compared to ethyl-substituted analogs .
  • Ethyl 4-chloro-6-nitroquinoline-3-carboxylate: The nitro group (C6) deactivates the quinoline ring, making it less reactive toward electrophilic substitution compared to this compound. This is critical in designing pharmaceuticals where stability under physiological conditions is essential .
Heterocyclic vs. Benzene Core
  • Ethyl 4-chloroquinoline-3-carboxylate and Ethyl 4-chloro-6-isopropylquinoline-3-carboxylate: The quinoline core introduces a nitrogen atom, enhancing aromaticity and enabling hydrogen bonding. Such derivatives are often explored as kinase inhibitors or antimicrobial agents, unlike simpler aniline derivatives .
  • 2-(4-Chloro-1H-indol-3-yl)-ethylamine :
    • The indole ring system (with a fused benzene and pyrrole ring) increases π-electron density, influencing fluorescence properties and receptor-binding affinity in neuropharmacological applications .
Functional Group Diversity
  • Ethyl Esters (e.g., Ethyl 4-chloroquinoline-3-carboxylate): The ester group enables hydrolytic stability under basic conditions, unlike the free amine in this compound, which is prone to oxidation or acylation .

Physicochemical Properties

  • Molecular Weight: Heterocyclic derivatives (e.g., quinoline, indole) exhibit higher molecular weights (194–295 g/mol) compared to simple anilines (141–155 g/mol).
  • Solubility: Polar substituents (e.g., nitro, ester) in quinoline derivatives improve solubility in organic solvents, whereas this compound is more lipophilic .

Q & A

Q. What protocols ensure reproducibility in pharmacological studies of this compound analogs?

  • Methodological Answer :
  • Standardized Protocols : Adopt OECD guidelines for toxicity testing.
  • Blind Experiments : Randomize sample assignments to eliminate bias.
  • Data Transparency : Share raw data and code repositories (e.g., GitHub) for peer validation .

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